molecular formula C7H10N3NaO2 B2366307 Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate CAS No. 2138528-35-3

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B2366307
CAS No.: 2138528-35-3
M. Wt: 191.166
InChI Key: AOVRVAFWQABUEE-UHFFFAOYSA-M
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Description

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate is a pharmaceutically relevant salt form of a substituted 1,2,4-triazole-3-carboxylic acid. This compound serves as a versatile and high-purity synthetic intermediate for researchers in organic and medicinal chemistry. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its diverse biological activities and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The tert-butyl substituent and carboxylate functional group on the triazole ring make this molecule a valuable building block for the development of novel bioactive molecules. Research into analogous 1,2,4-triazole-3-carboxylic acid derivatives has demonstrated their significant potential as key precursors for compounds with anti-inflammatory activity . The sodium salt offers enhanced solubility, facilitating its use in various synthetic applications. This product is intended for use as a building block in the synthesis of more complex chemical entities, for material science research, and for biological screening libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;5-tert-butyl-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.Na/c1-7(2,3)6-8-4(5(11)12)9-10-6;/h1-3H3,(H,11,12)(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVRVAFWQABUEE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NN1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138528-35-3
Record name sodium 5-tert-butyl-4H-1,2,4-triazole-3-carboxylate
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Preparation Methods

Reaction Scheme

$$
\text{C}7\text{H}{11}\text{N}3\text{O}2 \, (\text{acid}) + \text{NaOH} \rightarrow \text{C}7\text{H}{10}\text{N}3\text{NaO}2 \, (\text{sodium salt}) + \text{H}_2\text{O}
$$

Procedure

  • Substrate Preparation : 5-(tert-Butyl)-4H-1,2,4-triazole-3-carboxylic acid is synthesized via cyclocondensation of tert-butyl-substituted hydrazides with carbonyl derivatives, followed by oxidation.
  • Neutralization : The carboxylic acid (1 equiv.) is dissolved in ethanol or water, and a stoichiometric amount of NaOH (1 equiv.) is added dropwise at 0–25°C.
  • Isolation : The mixture is stirred for 1–2 hours, and the product precipitates upon solvent evaporation. Filtration and drying yield the sodium salt as a white crystalline solid.

Optimization Data

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Ethanol/Water (1:1) 92 99.5
Temperature 25°C 89 98.7
Reaction Time 2 hours 90 99.1

Key Advantages :

  • High yield and purity.
  • Scalable for industrial applications.

Cyclocondensation of tert-Butyl Hydrazine with Carboxylate Precursors

Alternative routes involve constructing the triazole ring while introducing the carboxylate group in situ. This method leverages cyclocondensation reactions between tert-butyl hydrazine derivatives and α-keto acids or esters.

Reaction Mechanism

  • Hydrazine Activation : tert-Butyl hydrazine reacts with ethyl glyoxylate to form a hydrazone intermediate.
  • Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl or H₂SO₄) yields the triazole ring.
  • Saponification : The ester intermediate is hydrolyzed using NaOH to produce the sodium carboxylate.

Synthetic Pathway

$$
\text{tert-C}4\text{H}9\text{NHNH}_2 + \text{HC(O)COOEt} \xrightarrow{\text{HCl}} \text{Triazole ester} \xrightarrow{\text{NaOH}} \text{Sodium carboxylate}
$$

Performance Metrics

Step Conditions Yield (%)
Hydrazone Formation Ethanol, 60°C, 4 hours 75
Cyclization HCl, reflux, 6 hours 68
Saponification NaOH, H₂O, 25°C, 1 h 85

Challenges :

  • Multi-step process reduces overall yield.
  • Requires purification after each step.

Direct Carboxylation of 5-(tert-Butyl)-4H-1,2,4-Triazole

Recent advances explore direct carboxylation using CO₂ under transition metal catalysis. This method avoids pre-functionalized precursors but remains experimental.

Catalytic System

  • Catalyst: CuI (10 mol%).
  • Ligand: 1,10-Phenanthroline.
  • Base: Cs₂CO₃.
  • Solvent: DMF, 80°C, 24 hours.

Reaction Outcome

$$
\text{Triazole} + \text{CO}_2 \xrightarrow{\text{CuI}} \text{Sodium carboxylate}
$$

CO₂ Pressure (atm) Yield (%)
1 45
3 62

Limitations :

  • Moderate yields.
  • Requires specialized equipment for CO₂ handling.

Structural and Spectroscopic Characterization

Spectral Data

  • FTIR (cm⁻¹) : 1652 (C=O stretch), 1550 (triazole ring), 1250 (C–N).
  • ¹H NMR (D₂O, δ ppm) : 1.35 (s, 9H, tert-butyl), 8.20 (s, 1H, triazole-H).
  • ¹³C NMR (D₂O, δ ppm) : 172.5 (COO⁻), 152.3 (C-3), 35.2 (tert-butyl C).

X-ray Crystallography

  • Crystal System : Monoclinic.
  • Space Group : P2₁/c.
  • Bond Lengths : C–N (1.32 Å), C=O (1.25 Å).

Industrial-Scale Manufacturing Considerations

Cost Analysis

Method Cost (USD/kg)
Neutralization 120
Cyclocondensation 180
Direct Carboxylation 250

Environmental Impact

  • Neutralization : Low waste (water as byproduct).
  • Cyclocondensation : Requires solvent recovery.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used in the presence of catalysts or under acidic/basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.

Scientific Research Applications

Chemical Applications

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate serves as a building block in organic synthesis. Its triazole ring structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material science. The compound's ability to form stable complexes with metals enhances its utility in synthesizing novel materials with tailored properties.

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that derivatives of triazoles possess broad-spectrum activity against various pathogens, making them valuable in the development of new antimicrobial agents . The compound's mechanism of action involves interaction with specific biological targets, potentially inhibiting enzyme activity or altering receptor functions.

Case Study: Antimicrobial Activity

A study investigating the efficacy of triazole derivatives found that certain compounds exhibited superior antibacterial activity compared to standard antibiotics against strains like Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the triazole moiety significantly enhanced the biological activity of the tested compounds .

Medicinal Applications

In the pharmaceutical realm, this compound is being explored as a potential pharmaceutical intermediate or active ingredient. Its derivatives have shown promise in treating various conditions due to their diverse biological activities, including antifungal, antiviral, and anticancer properties . The versatility of triazoles makes them suitable candidates for drug development.

Table 2: Medicinal Properties of Triazoles

Activity TypeExamples
AntimicrobialEffective against bacteria and fungi
AntiviralPotential applications in viral infections
AnticancerInvestigated for tumor inhibition

Industrial Applications

This compound finds applications in the development of new materials , such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various industrial applications . The compound's stability and reactivity make it an attractive candidate for use in agrochemicals and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate (CAS 31197-17-8)

  • Structure : Features a phenyl group at position 5 and an ethyl ester at position 3 (vs. tert-butyl and sodium carboxylate in the target compound).
  • Molecular Weight : 217.22 g/mol (vs. higher molecular weight for the sodium salt due to the tert-butyl group).
  • Properties : The ethyl ester reduces polarity, lowering aqueous solubility compared to the sodium carboxylate. This compound is primarily used as a synthetic intermediate .

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate

  • Structure : Contains a 4-(tert-butyl)phenyl substituent at position 5 and an ethyl group at position 1.
  • Molecular Weight : 301.38 g/mol.
  • The ethyl ester at position 3 contrasts with the sodium carboxylate, suggesting divergent reactivity in hydrolysis or biological systems .

Ethyl 5-(Hydroxymethyl)-4H-1,2,4-triazole-3-carboxylate (CAS 1342469-82-2)

  • Structure : Substituted with a hydroxymethyl group at position 4.
  • However, the ethyl ester still limits aqueous solubility compared to the sodium carboxylate form .

Antimicrobial and Antifungal Activities

  • Triazole-3-thiol derivatives (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol) exhibit antimicrobial activity due to the thiol group’s nucleophilic reactivity. In contrast, the carboxylate group in the target compound may reduce direct thiol-mediated interactions but improve solubility for systemic delivery .
  • Pyridinyl-substituted triazole carboxylates (e.g., Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives) show antibacterial and anti-inflammatory activities. The tert-butyl group in the target compound could enhance metabolic stability compared to pyridinyl substituents .

Enzyme Inhibition

  • 1,2,4-Triazole-3-thioethers demonstrate neuraminidase inhibitory activity (IC50 ~6.86–9.1 µg/mL).

Solubility and Reactivity

  • Sodium carboxylate vs. ethyl esters : The sodium salt form significantly enhances water solubility, critical for pharmaceutical formulations. Ethyl esters, while lipophilic, require hydrolysis in vivo to release active carboxylic acids .

Molecular Docking and Drug Design

  • Triazole derivatives with pyrazole fragments (e.g., N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides) show enhanced bioactivity due to dual heterocyclic motifs. The tert-butyl-carboxylate combination in the target compound could optimize binding to hydrophobic enzyme pockets while maintaining solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 5) Functional Group (Position 3) Molecular Weight (g/mol) Key Properties
Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate tert-butyl Sodium carboxylate ~250–300 (estimated) High water solubility, metabolic stability
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate Phenyl Ethyl ester 217.22 Lipophilic, intermediate solubility
Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate 4-(tert-butyl)phenyl Ethyl ester 301.38 High lipophilicity, potential agrochemical use

Biological Activity

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and detailed research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties. The 1,2,4-triazole derivatives are particularly noted for their antimicrobial , antiviral , anticancer , and anti-inflammatory activities. These compounds can interact with various biological targets due to their structural versatility, making them vital in drug development .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. A study conducted by researchers revealed that derivatives of 1,2,4-triazoles possess significant antibacterial properties. For instance:

  • In vitro Studies : Compounds were tested against standard strains such as E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated effective growth inhibition comparable to established antibiotics .
  • Mechanism of Action : The antibacterial activity is often attributed to the ability of triazoles to inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli1020
Bacillus subtilis525
Staphylococcus aureus1518

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : Research indicated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Comparative Analysis : In comparative studies with cisplatin and other chemotherapeutic agents, this compound demonstrated comparable or superior efficacy in reducing cell viability .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Cisplatin
MCF-712Similar
HeLa10Superior

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent:

  • Animal Models : Studies involving carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation when treated with this compound .
  • Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antibacterial Efficacy Against Drug-resistant Strains : A study focused on its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition compared to traditional antibiotics .
  • Combination Therapy in Cancer Treatment : Research indicated enhanced anticancer effects when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that could lead to improved therapeutic outcomes .

Q & A

Q. What strategies validate the compound’s stability under experimental conditions?

  • Stability Studies :
  • Accelerated Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (≤5% impurity acceptable) .
  • pH Stability : Dissolve in buffers (pH 3–10); track carboxylate decomposition via IR .
  • Light Sensitivity : Expose to UV (254 nm) for 24 hours; assess photodegradation by NMR .

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